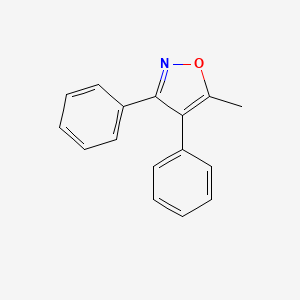

5-Methyl-3,4-diphenylisoxazole

Vue d'ensemble

Description

5-Methyl-3,4-diphenylisoxazole (CAS: 37928-17-9) is a heterocyclic compound featuring a central isoxazole ring substituted with methyl and two phenyl groups. It serves as a critical intermediate in synthesizing valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its prodrug parecoxib sodium . The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and enolates, followed by dehydration and aromatization . Its structural rigidity and aromaticity make it a scaffold for designing anti-inflammatory agents, though its pharmacological activity is primarily realized through downstream derivatives like valdecoxib .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-Méthyl-3,4-diphényl-isoxazole implique généralement la cycloaddition d'oxydes de nitriles avec des alcynes. Une méthode courante est le couplage de Sonogashira de chlorures d'acides avec des alcynes terminaux, suivi d'une cycloaddition 1,3-dipolaire sous chauffage diélectrique d'oxydes de nitriles générés in situ à partir de chlorures d'hydroximinoyle . Cette méthode fournit des rendements modérés à bons et est considérée comme efficace pour la synthèse des isoxazoles.

Méthodes de production industrielle

La production industrielle du 5-Méthyl-3,4-diphényl-isoxazole utilise souvent des voies de synthèse sans métaux pour éviter les coûts élevés, la toxicité et la production de déchets associés aux réactions catalysées par les métaux. Ces méthodes comprennent l'utilisation de catalyseurs et de réactifs écologiques pour obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Méthyl-3,4-diphényl-isoxazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxazoles correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'isoxazoline.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers isoxazoles substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le nitrite de tert-butyle et le nitrite d'isoamyle.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'azoture de sodium et la phosphine sont utilisés pour les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers isoxazoles, oxazoles et isoxazolines substitués, qui ont des activités biologiques significatives .

4. Applications de la recherche scientifique

Le 5-Méthyl-3,4-diphényl-isoxazole a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : Le composé est étudié pour son potentiel en tant qu'agent anti-Parkinson et pour d'autres applications neurologiques.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 5-Méthyl-3,4-diphényl-isoxazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'intermédiaire dans la synthèse d'inhibiteurs de la COX-2 comme le valdcoxib, il joue un rôle dans l'inhibition de l'enzyme cyclooxygénase-2, qui est impliquée dans la réponse inflammatoire . La structure du composé lui permet de se lier efficacement au site actif de l'enzyme, réduisant ainsi l'inflammation et la douleur.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-3,4-diphenylisoxazole is primarily recognized for its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as valdecoxib and parecoxib. These compounds are selective inhibitors of cyclooxygenase-2 (COX-2), which play a crucial role in mediating inflammation and pain.

- Valdecoxib : A COX-2 inhibitor used for treating pain and inflammation associated with arthritis and other conditions.

- Parecoxib : Administered for postoperative pain management.

The synthesis of these drugs often involves the use of this compound as a key precursor, highlighting its importance in pharmaceutical development .

Neurological Applications

Recent studies indicate that this compound may have potential applications in treating neurodegenerative diseases such as Parkinson's disease. Its derivatives are being investigated for their neuroprotective effects, which may help mitigate the progression of such diseases .

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its application:

- Enzyme Interaction : It binds to the active site of COX-2, inhibiting its activity and consequently reducing the production of pro-inflammatory prostaglandins.

- Cellular Effects : By modulating COX-2 activity, it influences cell signaling pathways and gene expression related to inflammation .

Case Study 1: Synthesis of Valdecoxib

A notable study involved the synthesis of valdecoxib from this compound through a series of chemical reactions that demonstrated high yields and purity. The process included:

- Formation of Intermediate Compounds : Utilizing palladium-catalyzed reactions to form key intermediates.

- Final Product Isolation : Purification via recrystallization to achieve pharmaceutical-grade valdecoxib .

This case exemplifies the compound's utility in drug synthesis and highlights methodologies that can be applied to enhance yield and purity.

Case Study 2: Neuroprotective Studies

Research has explored the neuroprotective properties of derivatives of this compound in cellular models of Parkinson's disease. The findings suggest that these derivatives can reduce oxidative stress and apoptosis in neuronal cells, indicating a promising avenue for therapeutic development .

Mécanisme D'action

The mechanism of action of 5-Methyl-3,4-diphenyl-isoxazole involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of COX-2 inhibitors like valdecoxib, it plays a role in inhibiting the cyclooxygenase-2 enzyme, which is involved in the inflammatory response . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby reducing inflammation and pain.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazole-Based Analogs

Replacing the isoxazole core with pyrazole generates 3,4-diarylpyrazoles, which retain COX-2 inhibitory activity but exhibit distinct synthetic and pharmacological profiles:

Pyrazole analogs demonstrate comparable COX-2 inhibition but require milder reaction conditions, avoiding harsh dehydrating agents like ClSO₃H .

Other Isoxazole Derivatives

Variations in substituents on the isoxazole ring significantly alter physicochemical and biological properties:

- 4-Substituted 3,5-Dialkylisoxazoles : Derivatives like 4-(3,4-methylenedioxyphenyl)-3,5-dimethylisoxazole exhibit lower melting points (50–52°C) due to reduced aromatic stacking compared to this compound .

- 5-Chloro-2-furyl/Mesityl-Substituted Isoxazoles : These analogs show reduced synthetic yields (<50%) due to unstable intermediates, unlike the diphenyl variant, which achieves >90% yield under optimized conditions .

Oxadiazole and Other Heterocycles

While 1,3,4-oxadiazoles (e.g., 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole) share synthetic routes involving tetrazoles and carboxylic acids, their biological targets differ, focusing on antimicrobial rather than anti-inflammatory applications .

Physicochemical Properties

Activité Biologique

5-Methyl-3,4-diphenylisoxazole (CAS No. 37928-17-9) is a heterocyclic compound with significant biological activity, particularly as an intermediate in the synthesis of COX-2 inhibitors. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.28 g/mol. The compound features a five-membered ring structure containing one nitrogen and one oxygen atom, which contributes to its diverse biological activities.

Target Enzyme: COX-2

The compound primarily acts as a precursor in the synthesis of selective COX-2 inhibitors like parecoxib and valdecoxib. By inhibiting the COX-2 enzyme, it reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Binding Interactions

At the molecular level, this compound binds to the active site of COX-2, preventing substrate access and subsequent enzymatic activity. This interaction is crucial for its anti-inflammatory effects .

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound's derivatives are known to significantly reduce inflammation by targeting COX-2 .

- Analgesic Properties : Inhibition of COX-2 leads to decreased pain perception, making it useful in pain management therapies.

- Potential Neurological Applications : Research suggests that this compound may also have applications in treating neurodegenerative diseases such as Parkinson's disease .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption is predicted.

- Blood-Brain Barrier Penetration : The compound is expected to cross the blood-brain barrier effectively, enhancing its potential for neurological applications .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound effectively inhibits COX-2 activity in cell cultures. For instance:

- Study A : A concentration-dependent inhibition of COX-2 was observed with IC50 values indicating significant potency at therapeutic doses.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects:

- Study B : Mice treated with this compound showed reduced edema in paw inflammation models compared to controls.

Dosage Effects

The effects of this compound vary with dosage:

- Therapeutic Doses : Effective at reducing inflammation without significant side effects.

- Higher Doses : Increased risk of toxicity was noted, underscoring the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The compound participates in metabolic pathways essential for synthesizing active pharmaceutical ingredients. Its interactions with various enzymes facilitate its conversion into more potent anti-inflammatory agents.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity |

| Analgesic | Reduces pain perception |

| Neuroprotective Potential | Possible applications in treating neurodegenerative diseases |

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 5-methyl-3,4-diphenylisoxazole with high yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between a thermodynamically stable enolate and substituted arylnitrile oxides. Key steps include:

- Enolate generation : Use lithium diisopropylamide (LDA) at 0°C to deprotonate phenylacetone, forming a reactive enolate .

- Cycloaddition : React the enolate with nitrile oxides (e.g., mesityl or 5-chloro-2-furyl derivatives) to form intermediate hydroxyisoxazolines.

- Aromatization : Dehydrate hydroxyisoxazolines using acidic conditions (e.g., silica gel or ClSO3H/NH4OH) to yield the isoxazole core .

Optimization tips : Adjust solvent polarity (e.g., DMSO or ethanol), reaction time (4–18 hours), and temperature (reflux conditions) to improve yields (reported up to 65%) and minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Employ a combination of analytical techniques:

- Spectroscopy : Use 1H/13C NMR to verify regiochemistry (e.g., phenyl group positions) and FT-IR to confirm isoxazole ring formation (C=N and C-O stretches) .

- Chromatography : Apply HPLC or GC-MS to assess purity (>95% recommended for pharmaceutical intermediates) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C for intermediates) with literature data to validate crystallinity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound analogues?

Regioselectivity issues arise when electron-rich nitrile oxides (e.g., mesityl) lead to competing reaction pathways. Strategies include:

- Substrate Design : Use sterically hindered nitrile oxides to favor specific cycloaddition pathways .

- Boron-Based Reagents : Introduce alkynylboronates to control regiochemistry via Pd-catalyzed cross-coupling, yielding isoxazole-4-boronic esters with >90% selectivity .

- Computational Modeling : Predict transition-state energies using DFT to optimize reaction conditions for desired regioisomers .

Q. What methodologies enable selective functionalization of this compound for pharmaceutical applications?

Key functionalization approaches include:

- Sulfonation : Treat the compound with ClSO3H to introduce sulfonyl groups at the para position of the phenyl ring, followed by recrystallization for purity .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce substituents (e.g., 4-aminosulfonyl groups for COX-2 inhibitors like valdecoxib) .

Caution : Monitor for competing reactions at electron-rich sites (e.g., methyl groups) using LC-MS to detect byproducts .

Q. How should researchers design biological activity assays for this compound derivatives?

Focus on enzyme inhibition and cytotoxicity studies :

- COX-2 Inhibition : Use recombinant COX-2 enzyme assays to measure IC50 values, comparing against valdecoxib as a positive control .

- Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., HepG2 or HEK293) via MTT assays, ensuring dose ranges of 1–100 µM .

- Metabolic Stability : Perform liver microsome studies to assess pharmacokinetic profiles .

Q. What advanced analytical techniques resolve contradictions in spectral or synthetic data for this compound?

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures of intermediates or final products .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when unexpected adducts or fragments are observed .

- Isotopic Labeling : Track reaction pathways using deuterated reagents to identify competing mechanisms .

Propriétés

IUPAC Name |

5-methyl-3,4-diphenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIRUKJWLADSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433813 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37928-17-9 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.